(S)-3-Amino-2-(3-bromobenzyl)propanoic acid
Description
(S)-3-Amino-2-(3-bromobenzyl)propanoic acid is a chiral amino acid derivative featuring a propanoic acid backbone with an amino group at position 3 and a 3-bromobenzyl substituent at position 2 (Figure 1). The (S)-configuration at the chiral center distinguishes it from its enantiomer, which may exhibit divergent biological or physicochemical properties.
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-(3-bromophenyl)propanoic acid |
InChI |
InChI=1S/C10H12BrNO2/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14/h1-3,5,8H,4,6,12H2,(H,13,14)/t8-/m0/s1 |
InChI Key |
XHOJQDSCSICOOX-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C[C@@H](CN)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(CN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-2-(3-bromobenzyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzyl bromide and (S)-alanine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for (S)-3-Amino-2-(3-bromobenzyl)propanoic acid are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Amino-2-(3-bromobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromobenzyl group can be reduced to form the corresponding benzyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium hydroxide, thiols, or amines in polar solvents.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of hydroxyl, thiol, or amine-substituted derivatives.
Scientific Research Applications
(S)-3-Amino-2-(3-bromobenzyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-(3-bromobenzyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromobenzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Arylpropanoic Acid Derivatives
Chlorinated 3-phenylpropanoic acid derivatives (e.g., compounds 1–3 from ) share structural similarities with the target compound. These derivatives, produced by Streptomyces coelicolor, exhibit selective antimicrobial activity against E. coli and S. aureus. Key differences include:
- Substituent Position and Halogen Type : The target compound has a bromine at the meta-position of the benzyl group, whereas compounds 1–3 feature chlorine at the para- and meta-positions of the phenyl ring. Bromine’s larger atomic radius may enhance lipophilicity and membrane penetration compared to chlorine .
- Bioactivity : Chlorinated derivatives show moderate activity (MIC: 16–64 µg/mL), but brominated analogs like the target compound may exhibit altered potency due to halogen-specific interactions with bacterial enzymes .
Table 1: Comparison of Halogenated Propanoic Acid Derivatives
Amino-Substituted Propanoic Acids
Compounds such as (R)-5 and (S)-5 () are tert-butoxycarbonyl (Boc)-protected amino acids with structural parallels:
- Synthesis: (S)-3-Amino-2-(3-bromobenzyl)propanoic acid may be synthesized via methods similar to those in , where 3-bromopropionic acid is reacted with amino precursors under basic conditions (yields: 72–99%) .
- Chirality Impact : Enantiomers like (R)-5 and (S)-5 show distinct binding affinities in G-quadruplex DNA interactions, suggesting the (S)-configuration of the target compound could influence its biological selectivity .
NSAID-like β-Hydroxy-β-Arylpropanoic Acids
Compounds in and , such as β-hydroxy-β-diphenylpropanoic acid, are structurally related to NSAIDs like ibuprofen. Key contrasts include:
- Functional Groups: The target compound lacks the β-hydroxy group but introduces an amino group, which may alter COX-2 selectivity or reduce gastrointestinal toxicity observed in NSAIDs .
- Anti-Inflammatory Activity: β-Hydroxy derivatives in showed moderate anti-inflammatory activity (ED50: 50–100 mg/kg), but the amino and bromobenzyl groups in the target compound could modulate this via alternative mechanisms (e.g., enzyme inhibition) .
Pharmacokinetic and Toxicity Profiles
While direct data for the target compound are unavailable, analogs like BMAA () provide insights:
- Blood-Brain Barrier (BBB) Permeability: BMAA exhibits low BBB permeability (permeability-surface area: 2–5 × 10⁻⁵ mL/s/g).
- Toxicity : BMAA requires doses >100 mg/kg to reach neurotoxic levels. Structural modifications in the target compound (e.g., bromine) might lower effective doses due to enhanced target binding .
Biological Activity
(S)-3-Amino-2-(3-bromobenzyl)propanoic acid is a chiral amino acid derivative that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
(S)-3-Amino-2-(3-bromobenzyl)propanoic acid possesses the following characteristics:
- Molecular Formula : C₉H₁₀BrNO₂
- Functional Groups : Carboxylic acid, amino group, and a bromobenzyl substituent.
- Chirality : The presence of a chiral center at the propanoic acid backbone contributes to its specific biological interactions.
The bromine atom at the 3-position of the benzyl group is particularly significant, as it can enhance the compound's binding affinity to various biological targets.
The biological activity of (S)-3-amino-2-(3-bromobenzyl)propanoic acid is primarily attributed to its interaction with enzymes and receptors. The bromobenzyl group may facilitate:
- Inhibition or Activation of Enzymatic Activity : This compound can modulate enzyme function, impacting metabolic pathways.
- Receptor Signaling Modulation : It may influence neurotransmitter receptors, contributing to its potential use in neurological disorders.
- Protein Conformation Alteration : The structural modifications can lead to changes in protein dynamics, affecting biological responses.
1. Neuroprotective Effects
Recent studies have indicated that (S)-3-amino-2-(3-bromobenzyl)propanoic acid exhibits neuroprotective properties. In vitro assays demonstrated that it could reduce oxidative stress in neuronal cell lines, potentially mitigating cell death associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Antimicrobial Activity
Preliminary evaluations of antimicrobial properties have shown that this compound possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition against strains such as Escherichia coli and Staphylococcus aureus.
| Microorganism | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Staphylococcus aureus | 0.0048 |
| Candida albicans | 0.039 |
3. Antioxidant Properties
The compound has also been evaluated for its antioxidant capacity. It demonstrated significant free radical scavenging activity in various assays, suggesting potential applications in preventing oxidative damage in cells.
Case Study 1: Neuroprotection in Cell Models
A study investigated the effects of (S)-3-amino-2-(3-bromobenzyl)propanoic acid on PC12 cells subjected to oxidative stress induced by hydrogen peroxide. The results indicated a reduction in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls. This suggests a protective mechanism that may be beneficial in neurodegenerative contexts.
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing various amino acid derivatives for antimicrobial properties, (S)-3-amino-2-(3-bromobenzyl)propanoic acid was found to exhibit superior activity against E. coli, with an MIC value significantly lower than many tested derivatives. This positions the compound as a candidate for further development into antimicrobial agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
